

Biological Activities of Phthalides from Celery Seed Oil: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sedanolid*

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Abstract

Celery (*Apium graveolens* L.) seed oil is a rich source of phthalides, a class of bioactive compounds responsible for its characteristic aroma and numerous pharmacological activities. These compounds, notably 3-n-butylphthalide (NBP), **sedanolid**, and sedanenolide, have garnered significant scientific interest for their potential therapeutic applications. This technical guide provides an in-depth overview of the key biological activities of these phthalides, focusing on their neuroprotective, antioxidant, anti-inflammatory, and anticancer properties. Detailed experimental methodologies, quantitative data from relevant studies, and diagrams of core signaling pathways are presented to facilitate further research and drug development efforts.

Introduction: Key Phthalides in Celery Seed Oil

The essential oil extracted from celery seeds contains a variety of phytochemicals, with phthalides being among the most significant for their biological effects.^{[1][2]} The primary phthalides of interest are:

- **3-n-butylphthalide (NBP):** A extensively studied compound, particularly for its neuroprotective effects in the context of ischemic stroke.^{[3][4]} It exists in dextrorotatory (d-), levorotatory (l-), and racemic (dl-) forms.
- **Sedanolid:** A major contributor to celery's aroma, this compound exhibits potent antioxidant, anti-inflammatory, and chemopreventive activities.^{[5][6][7]}

- Sedanenolide: Another key aromatic component, which has demonstrated notable antiadhesive properties against uropathogenic bacteria.[8][9]

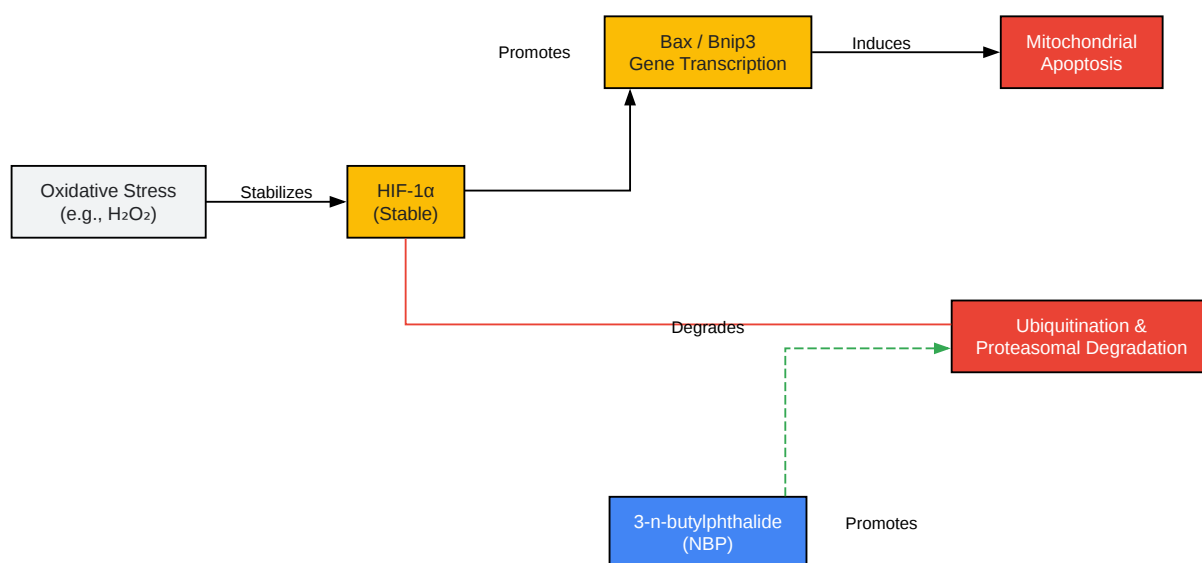
This document will explore the mechanisms and quantitative effects of these compounds across several domains of biological activity.

Neuroprotective Activities of 3-n-butylphthalide (NBP)

NBP has been approved by the China Food and Drug Administration for the treatment of acute ischemic stroke, and its neuroprotective mechanisms are a primary area of research.[3] Its effects are multi-targeted, involving the mitigation of oxidative stress, regulation of apoptosis, and reduction of inflammation.[3][4]

Mechanism of Action: Modulation of Apoptosis via HIF-1 α

Under conditions of oxidative stress, such as those induced by cerebral ischemia, NBP exerts a neuroprotective effect by modulating the mitochondrial apoptotic pathway. A key mechanism involves promoting the ubiquitination and subsequent degradation of the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1 α).[5] In a stressed state, HIF-1 α can bind to the promoters of pro-apoptotic genes like Bax and Bnip3, upregulating their expression and leading to apoptosis.[5] NBP intervenes by facilitating the ubiquitination of HIF-1 α , marking it for proteasomal degradation. This downregulation of HIF-1 α prevents the transcription of Bax and Bnip3, thereby inhibiting the apoptotic cascade, preserving mitochondrial membrane potential, and reducing caspase-3 activation.[5]



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NBP's role in the HIF-1α ubiquitination pathway.

Attenuation of Mitochondrial Dysfunction

NBP also confers neuroprotection by directly enhancing mitochondrial function following an ischemic event, such as that modeled by oxygen-glucose deprivation (OGD).^{[10][11]} Studies show NBP pretreatment prevents oxidative damage by increasing the activity of superoxide dismutase (SOD) and decreasing levels of malondialdehyde (MDA) and reactive oxygen species (ROS).^{[10][11]} Furthermore, it helps preserve the mitochondrial membrane potential and boosts the activity of mitochondrial respiratory chain complexes I, II, and IV, as well as ATPase.^[11] This is partly achieved through the activation of the AMPK/PGC-1α signaling pathway, which promotes mitochondrial biogenesis.^[6]

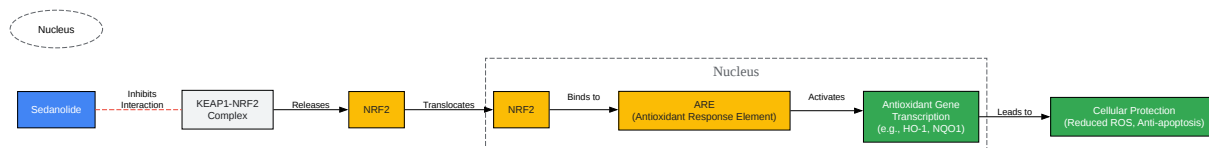
Antioxidant and Cytoprotective Activities of Sedanolid

Sedanolid is a potent antioxidant that protects cells from oxidative damage through the activation of the KEAP1-NRF2 signaling pathway.[5][7]

Mechanism of Action: Activation of the NRF2 Pathway

The NRF2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of cellular resistance to oxidative stress. Under basal conditions, NRF2 is kept at low levels by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and degradation.

Sedanolid acts as an activator of this pathway. It induces the nuclear translocation of NRF2, allowing it to bind to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.[3][4] This leads to the upregulation of a suite of protective enzymes, including those involved in glutathione metabolism, which enhances the cell's capacity to neutralize ROS.[3][4] By activating this pathway, **sedanolid** pretreatment has been shown to attenuate ROS generation, prevent the loss of mitochondrial membrane potential, and inhibit caspase-3/7 activity in cells exposed to hydrogen peroxide.[3]



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Sedanolid-mediated activation of the KEAP1-NRF2 pathway.

Anti-inflammatory and Anticancer Activities

Phthalides from celery seed oil exhibit a range of anti-inflammatory and anticancer properties, though mechanisms are still under active investigation.

- **Anti-inflammatory Activity:** **Sedanolid** has been shown to inhibit cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are critical mediators of the inflammatory process.[6]

- **Anticancer and Chemopreventive Activity:** Both 3-n-butylphthalide and **sedanolide** have demonstrated chemopreventive potential.^[12] They induce the activity of the phase II detoxification enzyme glutathione S-transferase (GST) in mouse liver and intestinal mucosa.^[1] This induction is correlated with a significant reduction in benzo[a]pyrene-induced tumor multiplicity.^[1] **Sedanolide** has also been found to inhibit topoisomerase-I and -II, enzymes crucial for DNA replication in cancer cells.^[6]
- **Antiadhesive Activity:** In the context of urinary tract infections, sedanenolide and the related phthalide Z-ligustilide have been identified as potent antiadhesive compounds. They inhibit the adhesion of uropathogenic E. coli to bladder cells, suggesting a potential role in preventing UTIs.^[8]

Quantitative Data Summary

The following tables summarize the quantitative data available for the biological activities of celery seed phthalides and extracts.

Table 1: Anti-inflammatory and Enzyme Inhibitory Activity

Compound	Target	Activity/Parameter	Value	Source
Sedanolide	COX-1 & COX-2	Inhibition	250 pg/mL	^[6]

| **Sedanolide** | Topoisomerase-I & -II | Inhibition | 100 µg/mL |^[6] |

Table 2: Chemopreventive and Anticancer Activity

Compound/Extract	Model/Cell Line	Parameter	Result	Source
3-n-butylphthalide	Benzo[a]pyrene-induced tumors (mice)	Tumor Multiplicity Reduction	~67%	[1]
Sedanolid	Benzo[a]pyrene-induced tumors (mice)	Tumor Multiplicity Reduction	~83%	[1]
Celery Seed Oil (from irradiated seeds)	A549 (Lung Cancer)	IC ₅₀	145 µg/mL	[13]

| Celery Seed Oil (from irradiated seeds) | MCF-7 (Breast Cancer) | IC₅₀ | 124 µg/mL |[13] |

Table 3: Antiadhesive Activity

Compound/Extract	Target	Parameter	Value	Source
Sedanenolide	Uropathogenic E. coli adhesion to T24 cells	IC ₅₀	790 µM	[8]
Z-ligustilide	Uropathogenic E. coli adhesion to T24 cells	IC ₅₀	611 µM	[8]

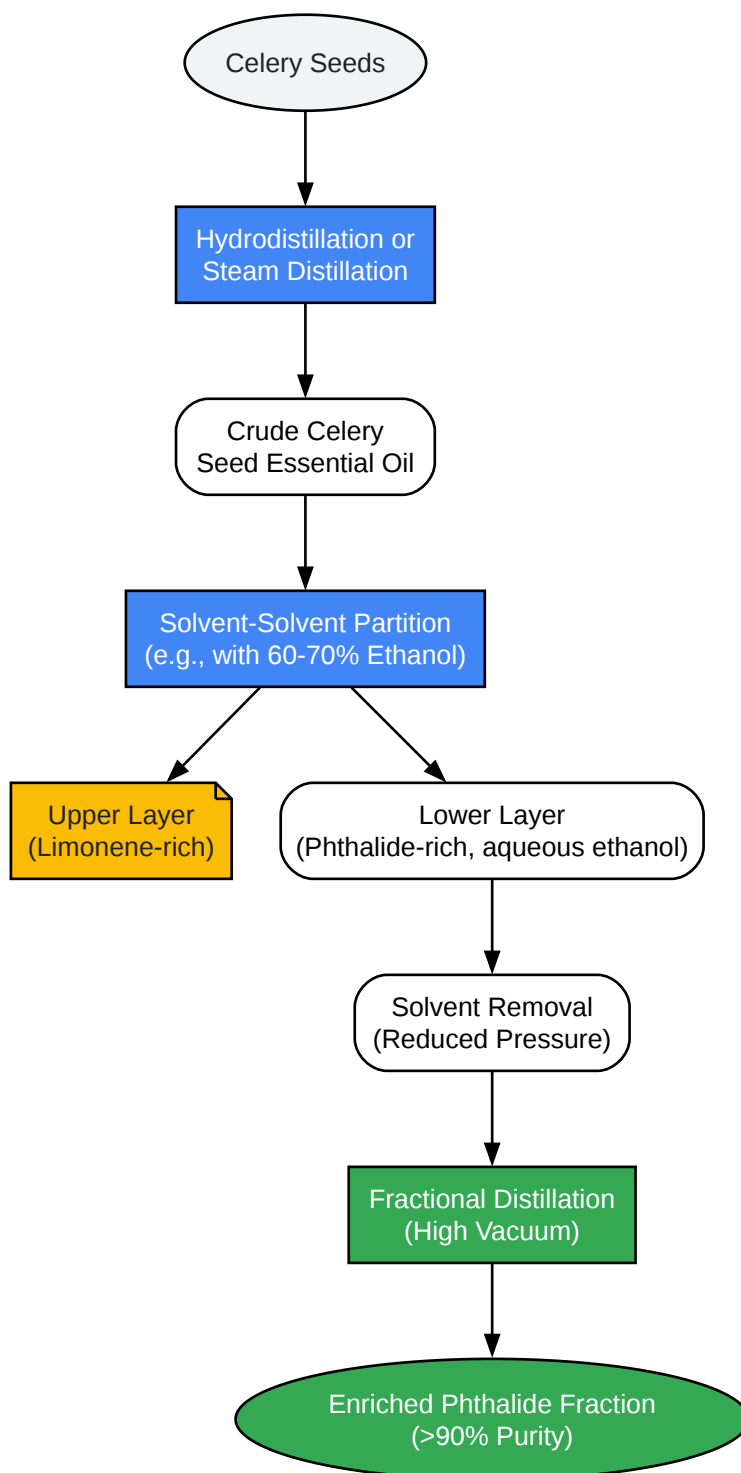
| Celery Acetone Extract | Uropathogenic E. coli adhesion to T24 cells | IC₅₀ | 85 µg/mL |[8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments.

Phthalide Extraction and Isolation from Celery Seeds

This protocol describes a general method for obtaining a phthalide-enriched fraction from celery seed oil.



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Workflow for phthalide extraction and enrichment.

- **Material Preparation:** Grind whole celery seeds (*Apium graveolens*) to a coarse powder.
- **Hydrodistillation:** Subject the ground seeds to hydrodistillation for approximately 6 hours using a Clevenger-type apparatus to extract the crude essential oil.[\[8\]](#)
- **Solvent Partitioning:** Partition the crude oil against an aqueous polar solvent, such as 65% ethanol. Mix vigorously and allow the layers to separate. The upper, non-polar layer will be rich in terpenes like limonene, while the lower, aqueous ethanol layer will contain the more polar phthalides.
- **Secondary Extraction:** Extract the lower phthalide-rich layer with a non-polar solvent like ethyl acetate or ethylene dichloride to move the phthalides back into an organic phase.
- **Solvent Removal:** Concentrate the resulting organic phase under reduced pressure using a rotary evaporator to yield a phthalide-enriched oleoresin.
- **Fractional Distillation:** For higher purity, subject the oleoresin to fractional distillation under high vacuum (0.1-1.0 mm Hg) to separate the phthalide fraction based on boiling point.
- **Analysis:** Confirm the purity and composition of the fraction using Gas Chromatography-Mass Spectrometry (GC-MS).

In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation Model)

This protocol assesses the neuroprotective effects of NBP on neuronal cells under ischemic conditions.[\[11\]](#)[\[14\]](#)

- **Cell Culture:** Culture PC12 neuronal cells in DMEM supplemented with 10% fetal bovine serum at 37°C in a humidified atmosphere of 5% CO₂.
- **Pretreatment:** Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for protein analysis). Once confluent, replace the medium with fresh medium containing 10 µmol/L NBP or vehicle control (e.g., 0.1% DMSO). Incubate for 24 hours.[\[14\]](#)

- **Oxygen-Glucose Deprivation (OGD):** After pretreatment, wash the cells with glucose-free DMEM. Place the cells in an anaerobic chamber with a hypoxic atmosphere (e.g., 95% N₂, 5% CO₂) and incubate in glucose-free DMEM for 8 hours at 37°C.[14] Control cells remain in normal oxygenated, glucose-containing DMEM.
- **Reperfusion (Optional):** For OGD/R models, after the OGD period, replace the medium with normal glucose-containing DMEM and return the cells to normoxic conditions for a specified period (e.g., 12-24 hours).
- **Endpoint Analysis:**
 - **Cell Viability:** Measure using an MTT assay. Add MTT solution (e.g., 0.5 mg/mL) to each well, incubate for 4 hours, then solubilize the formazan crystals with DMSO and read absorbance at ~570 nm.[14]
 - **Apoptosis:** Quantify using a TUNEL assay or by measuring caspase-3 activity with a fluorometric substrate assay.[14]
 - **Oxidative Stress:** Measure intracellular ROS using a fluorescent probe like DCFH-DA. Measure SOD activity and MDA levels using commercially available colorimetric assay kits.[11]
 - **Mitochondrial Function:** Assess mitochondrial membrane potential using a fluorescent dye such as JC-1 or TMRE.[11]

In Vitro COX Inhibition Assay

This protocol determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

- **Enzyme Source:**
 - **COX-1:** Human platelets are a common source. Prepare washed human platelets from whole blood.
 - **COX-2:** Use a cell line that expresses COX-2 upon stimulation, such as A549 cells or RAW 264.7 macrophages. Induce COX-2 expression by treating cells with an

inflammatory stimulus like lipopolysaccharide (LPS, 1 $\mu\text{g/mL}$) or Interleukin-1 β (IL-1 β) for 12-24 hours.

- Inhibition Assay:
 - In a 96-well plate, add the enzyme source (platelets or induced cells).
 - Add various concentrations of the test compound (e.g., **Sedanolid**) dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control and a positive control inhibitor (e.g., Ibuprofen for non-selective, Celecoxib for COX-2 selective).
 - Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
- Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid (e.g., 10-30 μM).
- Reaction Termination & Measurement: Stop the reaction after a short incubation (e.g., 10-20 minutes). Measure the product of the reaction.
 - For COX-1 (platelets), measure Thromboxane B₂ (TXB₂) production.
 - For COX-2 (induced cells), measure Prostaglandin E₂ (PGE₂) production.
 - Quantification is typically performed using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for TXB₂ or PGE₂.
- Data Analysis: Plot the percentage of inhibition against the compound concentration and calculate the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Perspectives

The phthalides found in celery seed oil, particularly 3-n-butylphthalide and **sedanolid**, represent a promising class of natural compounds with significant therapeutic potential. Their multi-target activity in neuroprotection, combined with potent antioxidant, anti-inflammatory, and anticancer effects, makes them compelling candidates for drug development. The detailed mechanisms, particularly the modulation of key signaling pathways like HIF-1 α and NRF2, provide a solid foundation for targeted research. Future work should focus on elucidating the structure-activity relationships among different phthalide derivatives, conducting more

extensive preclinical and clinical trials to validate their efficacy and safety, and developing optimized extraction and purification techniques to ensure a consistent and high-quality supply for pharmaceutical applications. The data and protocols presented in this guide serve as a comprehensive resource to support and accelerate these endeavors.

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